molecular formula C24H21N3O4S2 B13925566 4-methyl-2-(4-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiazole-5-carboxamide

4-methyl-2-(4-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiazole-5-carboxamide

Cat. No.: B13925566
M. Wt: 479.6 g/mol
InChI Key: QYQPGDIICGPUMC-UHFFFAOYSA-N
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Description

5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- is a complex organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- involves multiple steps. One common synthetic route includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

Compared to these compounds, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H21N3O4S2/c1-16-8-14-21(15-9-16)33(29,30)27-24-25-17(2)22(32-24)23(28)26-18-10-12-20(13-11-18)31-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,27)(H,26,28)

InChI Key

QYQPGDIICGPUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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